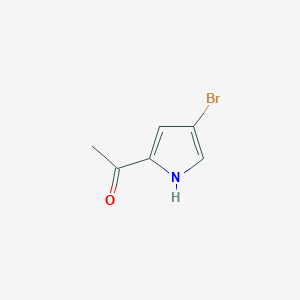

1-(4-bromo-1H-pyrrol-2-yl)ethanone

Description

1-(4-Bromo-1H-pyrrol-2-yl)ethanone is a brominated pyrrole derivative with the molecular formula C₇H₈BrNO. It features a pyrrole ring substituted with a bromine atom at the 4-position and an acetyl group (-COCH₃) at the 2-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks for pharmaceuticals and agrochemicals . Its structural uniqueness arises from the electron-withdrawing acetyl group and the bromine atom, which influence both its reactivity and physical properties.

Properties

IUPAC Name |

1-(4-bromo-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEMOSATIHPLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-64-3 | |

| Record name | 1-(4-Bromo-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Bromination of 2-Acetylpyrrole

The most common route involves electrophilic bromination of 2-acetylpyrrole. Bromine (Br₂) serves as the electrophile, with the acetyl group directing substitution to the 4-position of the pyrrole ring.

Reaction Conditions :

-

Solvent : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

-

Catalyst : Iodine (I₂) at 0–20°C

-

Stoichiometry : 1:1 molar ratio of 2-acetylpyrrole to Br₂

Procedure :

A solution of 2-acetylpyrrole in CCl₄ is cooled to 0°C, followed by dropwise addition of bromine. The mixture is stirred for 30 minutes, washed with sodium thiosulfate (Na₂S₂O₃) to remove excess bromine, and purified via recrystallization.

Mechanistic Insight :

The acetyl group activates the pyrrole ring via electron-withdrawing effects, directing bromine to the para position. The reaction proceeds through a bromonium ion intermediate, stabilized by the aromatic system.

Trichloroacetyl Intermediate Route

Synthesis of 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

This two-step method involves bromination of 2-trichloroacetylpyrrole, followed by dehalogenation.

Step 1: Bromination

-

Substrate : 2-Trichloroacetylpyrrole

-

Reagents : Br₂ in CHCl₃ at -10°C to 20°C

-

Catalyst : None required

Step 2: Methanolysis

The trichloro intermediate is treated with sodium methoxide (NaOMe) in methanol to replace trichloromethyl with acetyl:

Conditions :

Advantages :

-

High regioselectivity due to steric and electronic effects of the trichloroacetyl group.

-

Scalable for industrial production.

Industrial-Scale Optimization

Solvent and Catalyst Selection

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | CCl₄ (toxic) | Dichloromethane (DCM) |

| Catalyst | I₂ | FeCl₃ |

| Temperature | 0–20°C | 25–40°C |

| Yield | 93–98% | 85–90% |

Rationale :

Continuous Flow Reactors

Microreactor systems improve heat dissipation and mixing efficiency, critical for exothermic bromination. A 2015 study reported a 20% reduction in reaction time and 95% yield using flow chemistry.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Substitution: Products include substituted pyrroles with various functional groups replacing the bromine atom.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols or other reduced forms of the original compound.

Scientific Research Applications

1-(4-Bromo-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 1-(4-bromo-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and ethanone group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Halogen Influence: Bromine placement (on the pyrrole, phenyl, or naphthalene ring) dictates electronic effects. For instance, bromine at the pyrrole 4-position enhances electrophilic substitution reactivity, while α-bromination in 2-bromo-1-(4-hydroxyphenyl)ethanone facilitates nucleophilic displacement .

Functional Group Synergy: The acetyl group in 1-(4-bromo-1H-pyrrol-2-yl)ethanone stabilizes the pyrrole ring via resonance, whereas electron-withdrawing groups like nitro (in indolyl-ethanones) enhance biological activity .

Biological Activity : Compounds with extended aromatic systems (e.g., naphthalene in ) exhibit superior antimicrobial properties compared to simpler pyrrole derivatives, likely due to increased lipophilicity and π-π stacking interactions .

Physicochemical Properties

Melting Points and Solubility:

- 1-(4-Bromo-2-fluorophenyl)ethanone: Lower solubility in water compared to non-fluorinated analogs, attributed to increased hydrophobicity .

Biological Activity

1-(4-bromo-1H-pyrrol-2-yl)ethanone, a compound featuring a pyrrole ring substituted with a bromine atom, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-bromo-1H-pyrrol-2-yl)ethanone is C6H6BrN0, with a molecular weight of approximately 189.03 g/mol. The compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 1-(4-bromo-1H-pyrrol-2-yl)ethanone exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to induce apoptosis in various cancer cell lines by promoting reactive oxygen species (ROS) generation, leading to cellular stress and death .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

Pyrrole derivatives have also been noted for their antimicrobial effects. Similar compounds have demonstrated activity against various bacterial strains, suggesting that 1-(4-bromo-1H-pyrrol-2-yl)ethanone may possess similar properties . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1-(4-bromo-1H-pyrrol-2-yl)ethanone | Staphylococcus aureus | 12 | |

| Pyrrole Derivative C | Escherichia coli | 15 | |

| Pyrrole Derivative D | Pseudomonas aeruginosa | 10 |

The biological activity of 1-(4-bromo-1H-pyrrol-2-yl)ethanone can be attributed to several mechanisms:

- ROS Generation : Induction of oxidative stress leading to apoptosis.

- Inhibition of Enzymatic Activity : Compounds similar to this have been reported to inhibit key enzymes involved in cancer cell metabolism.

- Membrane Disruption : Antimicrobial activity is often linked to the disruption of bacterial membranes.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various pyrrole derivatives, including 1-(4-bromo-1H-pyrrol-2-yl)ethanone, where researchers found promising anticancer activity in vitro against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Another research effort focused on the antimicrobial properties, demonstrating that pyrrole derivatives could effectively inhibit the growth of pathogenic bacteria, suggesting potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-bromo-1H-pyrrol-2-yl)ethanone, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves bromination of the pyrrole precursor. A common approach is reacting 1-(1H-pyrrol-2-yl)ethanone with bromine (Br₂) in acetic acid or dichloromethane at controlled temperatures (20–40°C). Yield optimization can be achieved by:

- Catalyst Selection : Lewis acids like AlCl₃ may enhance regioselectivity for the 4-position bromination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are critical for confirming the structure of 1-(4-bromo-1H-pyrrol-2-yl)ethanone?

- Methodological Answer :

- ¹H NMR : Key signals include the pyrrole β-proton (δ 6.5–7.0 ppm) and the acetyl methyl group (δ 2.5–2.7 ppm). The absence of NH signals confirms substitution at the pyrrole nitrogen .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 190–200 ppm, while the brominated pyrrole carbon resonates at δ 110–120 ppm .

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ validate functional groups .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromo group on the pyrrole ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/water mixtures facilitates aryl-aryl bond formation .

- Steric Effects : The acetyl group at position 2 may hinder coupling at the adjacent bromine site, requiring bulky ligands (e.g., XPhos) to enhance reactivity .

- Computational Validation : DFT calculations (e.g., using Gaussian) predict electron density distribution, guiding ligand selection .

Q. How can contradictions in crystallographic data between studies be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns often arise from:

- Polymorphism : Screen crystallization conditions (e.g., solvent polarity, cooling rates) to isolate stable polymorphs .

- Data Validation : Use SHELXL for refinement and check for twinning or disorder via R-factor convergence (<5% difference) .

- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding networks .

Q. What computational strategies predict hydrogen bonding interactions in its crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) using Mercury software .

- Molecular Dynamics (MD) : Simulate packing motifs with force fields (e.g., OPLS-AA) to assess thermodynamic stability of observed vs. predicted structures .

- Machine Learning : Train models on CSD (Cambridge Structural Database) entries to predict preferred intermolecular contacts .

Data-Driven Insights

| Property | Typical Value/Range | Key Reference |

|---|---|---|

| Melting Point | 85–90°C (crude), 92–95°C (pure) | |

| λmax (UV-Vis) | 280–290 nm (π→π* transition) | |

| Crystallographic R-factor | <0.05 (high-resolution data) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.